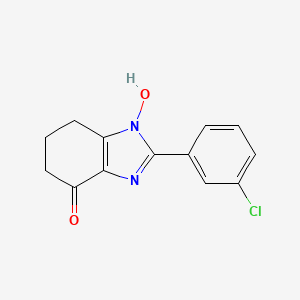

![molecular formula C20H19N5O B5616346 N-[3-(1H-imidazol-1-yl)propyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5616346.png)

N-[3-(1H-imidazol-1-yl)propyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines involves multiple steps, starting from aminopyridines. A notable method includes the tosylation of aminopyridines, followed by treatment with acetamides. A key synthesis step involves the use of a Horner−Emmons reagent for incorporating methyl vinylcarboxamide directly, ensuring the stereospecific generation of the desired E-isomer. This method avoids the need for reverse-phase preparative HPLC for isomer separation before evaluating antiviral activity, indicating a streamlined synthesis process (Hamdouchi et al., 1999).

Molecular Structure Analysis

The molecular structure of compounds similar to N-[3-(1H-imidazol-1-yl)propyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide has been elucidated using various spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and MS. Single-crystal X-ray diffraction has been employed for crystallographic and conformational analyses. Density Functional Theory (DFT) calculations complement these experimental techniques by providing insights into the optimized molecular structure, which is consistent with the X-ray diffraction values. These studies reveal the physicochemical properties of the compound, including molecular electrostatic potential and frontier molecular orbitals (Qin et al., 2019).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines undergo various chemical reactions, including the ring closure reaction, Suzuki reaction, hydrolysis, and amidation reactions. These reactions are crucial for the functionalization and further derivatization of the core structure, enabling the synthesis of a wide range of compounds with diverse chemical properties (Qin et al., 2019).

作用机制

While the specific mechanism of action for “N-[3-(1H-imidazol-1-yl)propyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide” is not mentioned in the search results, imidazole-containing compounds are known to have a broad range of biological activities . They are used in a variety of everyday applications .

安全和危害

未来方向

Imidazole has become an important synthon in the development of new drugs . With the increasing public health problems due to antimicrobial resistance in drug therapy, there is a need for the development of new drugs that overcome these problems . Therefore, the study and development of imidazole-containing compounds like “N-[3-(1H-imidazol-1-yl)propyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide” could be a promising direction for future research .

属性

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-2-phenylimidazo[1,2-a]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O/c26-20(22-9-4-11-24-12-10-21-15-24)17-7-8-19-23-18(14-25(19)13-17)16-5-2-1-3-6-16/h1-3,5-8,10,12-15H,4,9,11H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDMHFDBXFBVRLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C(=O)NCCCN4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(1H-imidazol-1-yl)propyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{1-[(5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5616273.png)

![2-methoxy-3-({4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5616282.png)

![N-[2-(4-chlorophenyl)-2-pyrrolidin-1-ylethyl]-6-ethylpyrimidin-4-amine](/img/structure/B5616289.png)

![6-[(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)carbonyl]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5616295.png)

![1-benzofuran-2-yl[4-(3-fluorobenzyl)-3-oxopiperazin-1-yl]acetic acid](/img/structure/B5616304.png)

![N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5616316.png)

![2-methyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-benzothiazole](/img/structure/B5616323.png)

![(4R)-4-[(biphenyl-4-ylacetyl)amino]-N-isopropyl-1-methyl-L-prolinamide](/img/structure/B5616324.png)

![5-ethyl-N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-1,3-oxazole-4-carboxamide](/img/structure/B5616333.png)

![3-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}-1,2-benzisothiazole](/img/structure/B5616343.png)